![molecular formula C13H11ClN2O3 B2474942 N-(2-chlorophenyl)-N'-(furan-2-ylmethyl)ethanediamide CAS No. 213323-63-8](/img/structure/B2474942.png)
N-(2-chlorophenyl)-N'-(furan-2-ylmethyl)ethanediamide
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Description
N-(2-chlorophenyl)-N'-(furan-2-ylmethyl)ethanediamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as CEF, and it is a member of the amide family of compounds. CEF has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
Crystal Structure Analysis
- Research has analyzed the crystal structures of compounds similar to N-(2-chlorophenyl)-N'-(furan-2-ylmethyl)ethanediamide, noting the significance of intermolecular interactions like C-H...O, C-H...π, and C-H...Cl in determining crystal packing. These studies provide insights into the structural characteristics of such compounds (Bats, Frost, & Hashmi, 2001).
Antimicrobial Applications
- Several studies have focused on the synthesis and antimicrobial activity of compounds structurally related to this compound. These compounds have been tested for their effectiveness against various microbial strains, showing potential as antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013); (Mathew, Chinnamanayakar, & Ramanathan, 2020).
Synthesis and Characterization
- Research on the synthesis and characterization of similar compounds has been conducted, highlighting the methods used to create these compounds and their chemical properties. These studies provide valuable information for the development of new compounds with potential applications in various fields (Shi, Zhou, & Tu, 2009); (Protti, Fagnoni, & Albini, 2012).
Pharmacological Properties
- A range of pharmacological properties has been studied in related compounds. Research has focused on evaluating their potential as antinociceptive and anti-inflammatory agents, contributing to the development of new therapeutic options (Selvam, Karthik, Palanirajan, & Ali, 2012).
Chemical Reactions and Interactions
- Studies have also explored the chemical reactions and interactions involving compounds similar to this compound. This includes investigations into nucleophilic substitution reactions and the formation of various derivatives, contributing to our understanding of their chemical behavior (Erdogan & Erdoğan, 2019).
properties
IUPAC Name |
N'-(2-chlorophenyl)-N-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c14-10-5-1-2-6-11(10)16-13(18)12(17)15-8-9-4-3-7-19-9/h1-7H,8H2,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJIQAINAOVAAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=CO2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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